6-Nitrochrysene-D11: A Technical Guide to its Chemical Properties, Structure, and Biological Interactions
6-Nitrochrysene-D11: A Technical Guide to its Chemical Properties, Structure, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological interactions of 6-Nitrochrysene-D11. This deuterated analog of the potent environmental carcinogen 6-nitrochrysene is a critical tool in metabolism, toxicology, and drug development research. Its isotopic labeling allows for precise quantification and tracing in complex biological matrices.
Chemical Properties and Structure
6-Nitrochrysene-D11 is a stable isotope-labeled polycyclic aromatic hydrocarbon (PAH). The deuterium labeling provides a distinct mass spectrometric signature, making it an ideal internal standard for quantitative analysis of its non-deuterated counterpart.
Structure
The chemical structure of 6-Nitrochrysene-D11 consists of a chrysene backbone with a nitro group substituted at the 6-position and eleven deuterium atoms replacing hydrogen atoms on the aromatic rings.
IUPAC Name: 1,2,3,4,5,7,8,9,10,11,12-undecadeuterio-6-nitrochrysene
Physicochemical Data
A summary of the key chemical and physical properties of 6-Nitrochrysene-D11 is presented in the table below. These values are compiled from various sources and computational models.
| Property | Value | Source |
| CAS Number | 203805-92-9 | [1][2] |
| Molecular Formula | C₁₈D₁₁NO₂ | [3] |
| Molecular Weight | 284.36 g/mol | [2] |
| Exact Mass | 284.148022799 Da | [3] |
| Isotopic Enrichment | ≥98 atom % D | |
| Appearance | Not specified (typically a solid) | - |
| XLogP3 | 5.5 | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Topological Polar Surface Area | 45.8 Ų | |
| Unlabelled CAS Number | 7496-02-8 |
Experimental Protocols
Analysis of 6-Nitrochrysene-DNA Adducts
The genotoxicity of 6-nitrochrysene is attributed to the formation of covalent adducts with DNA. The analysis of these adducts is crucial for understanding its carcinogenic mechanism. 6-Nitrochrysene-D11 can be used as an internal standard in these assays.
Experimental Workflow for DNA Adduct Analysis
Caption: Workflow for the analysis of 6-nitrochrysene-DNA adducts.
Methodology for LC-MS/MS Analysis of DNA Adducts:
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DNA Isolation: Extract DNA from tissues or cells using standard phenol-chloroform methods or commercial kits.
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Enzymatic Hydrolysis: Digest the DNA to individual nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.
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Sample Purification: Utilize solid-phase extraction (SPE) to purify the nucleoside mixture.
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LC Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18) for separation of the adducts.
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MS/MS Detection: Detect and quantify the adducts using a tandem mass spectrometer with an electrospray ionization (ESI) source. The deuterated standard is used for accurate quantification.
Biological Interactions and Signaling Pathways
6-Nitrochrysene undergoes metabolic activation to exert its carcinogenic effects. This process involves a series of enzymatic reactions that convert the parent compound into reactive electrophiles capable of binding to cellular macromolecules like DNA.
Metabolic Activation Pathway
The metabolic activation of 6-nitrochrysene proceeds through two primary pathways: nitroreduction and a combination of ring oxidation and nitroreduction. These pathways lead to the formation of several DNA adducts.
Caption: Metabolic activation pathways of 6-nitrochrysene.
Interaction with Aryl Hydrocarbon Receptor (AhR) Signaling
6-Nitrochrysene is a potent agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in the regulation of xenobiotic metabolism and other cellular processes. Activation of the AhR signaling pathway by 6-nitrochrysene can lead to the induction of cytochrome P450 enzymes, which are involved in its own metabolic activation.
Caption: 6-Nitrochrysene activation of the AhR signaling pathway.
Influence on the p53 Signaling Pathway
Studies have shown that 6-nitrochrysene can influence the p53 signaling pathway, a critical regulator of the cellular response to DNA damage. Interestingly, unlike many other DNA damaging agents, 6-nitrochrysene does not appear to significantly increase the total levels of p53 protein. However, it can induce the expression of the downstream target p21Cip1 in a p53-independent manner in some cell types, leading to cell cycle arrest.
Caption: Influence of 6-nitrochrysene on the p53 signaling pathway.
Conclusion
6-Nitrochrysene-D11 is an indispensable tool for researchers investigating the mechanisms of carcinogenesis, metabolism, and toxicology of nitro-PAHs. Its well-defined chemical properties and the availability of high-purity standards facilitate its use in sensitive analytical methods. Understanding its interactions with key cellular pathways, such as metabolic activation, AhR signaling, and the p53 response, is crucial for elucidating the molecular basis of its toxicity and for the development of potential preventative and therapeutic strategies. This guide provides a foundational understanding for professionals in the fields of cancer research, environmental health, and drug development.
